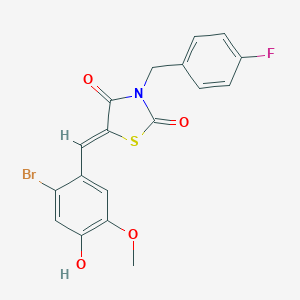![molecular formula C26H22FNO4S B302191 (5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302191.png)
(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione, also known as FMB-TZD, is a thiazolidinedione derivative that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of (5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione in lab experiments is its ability to selectively activate PPARγ without activating other PPAR isoforms. Additionally, this compound has shown low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of (5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to optimize its pharmacokinetic properties and improve its solubility for better bioavailability. Furthermore, the development of this compound derivatives with improved potency and selectivity may lead to the discovery of novel therapeutics.
Métodos De Síntesis
The synthesis of (5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione involves the reaction of 4-fluorobenzylamine with 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde in the presence of acetic acid. The resulting Schiff base is then reacted with thiazolidine-2,4-dione in the presence of ethanol to yield this compound.
Aplicaciones Científicas De Investigación
(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Additionally, this compound has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells.
Propiedades
Fórmula molecular |
C26H22FNO4S |
|---|---|
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C26H22FNO4S/c1-17-3-5-19(6-4-17)16-32-22-12-9-20(13-23(22)31-2)14-24-25(29)28(26(30)33-24)15-18-7-10-21(27)11-8-18/h3-14H,15-16H2,1-2H3/b24-14- |
Clave InChI |
WLUYLIOHVOWNJV-OYKKKHCWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)OC |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)OC |
SMILES canónico |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302109.png)

![N'-(2,4-dimethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302112.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302114.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302116.png)
![N'-[4-(dimethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302119.png)
![N'-[(E)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302120.png)
![N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302121.png)
![N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302122.png)
![N'-[4-(allyloxy)-3-chlorobenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302123.png)

![methyl 4-chloro-3-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302129.png)
![N'-(2,4-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302130.png)
![ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate](/img/structure/B302131.png)